(R)-1-(cyclohexylmethyl)piperidin-3-amine

Chiral Resolution HPLC Method Enantiomeric Excess

This (R)-enantiomer offers precise stereochemical control for asymmetric synthesis of pharmaceutical leads, especially next-generation JAK inhibitors. Its N-cyclohexylmethyl group confers a predicted XLogP3 of 2.2 and low TPSA (29.3 Ų), enabling passive membrane permeability critical for CNS and intracellular targets. Unlike racemic or (S)-forms, this chiral building block ensures high enantiomeric purity, reducing off-target risks. Essential for medicinal chemistry programs requiring defined (R)-stereochemistry and enhanced lipophilicity.

Molecular Formula C12H24N2
Molecular Weight 196.33 g/mol
CAS No. 876159-95-4
Cat. No. B3162136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(cyclohexylmethyl)piperidin-3-amine
CAS876159-95-4
Molecular FormulaC12H24N2
Molecular Weight196.33 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CN2CCCC(C2)N
InChIInChI=1S/C12H24N2/c13-12-7-4-8-14(10-12)9-11-5-2-1-3-6-11/h11-12H,1-10,13H2/t12-/m1/s1
InChIKeyKHLOGZFTLJVFFC-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-1-(Cyclohexylmethyl)piperidin-3-amine (CAS 876159-95-4): A Chiral Piperidine Scaffold for Asymmetric Synthesis


(R)-1-(cyclohexylmethyl)piperidin-3-amine (CAS 876159-95-4) is a chiral amine featuring a piperidine ring with a cyclohexylmethyl group at the nitrogen and an amine at the 3-position. Its (R)-configuration, predicted XLogP3 of 2.2, and topological polar surface area of 29.3 Ų provide a specific stereoelectronic profile for enantioselective applications [1]. It serves as a synthetic intermediate and building block in medicinal chemistry and catalyst design .

Why Generic Substitution Fails: The Stereochemical and Physicochemical Specificity of (R)-1-(Cyclohexylmethyl)piperidin-3-amine


In-class piperidin-3-amine derivatives cannot be interchanged generically due to critical differences in stereochemistry, lipophilicity, and molecular geometry that directly impact biological activity and synthetic utility. The (R)-enantiomer of 1-(cyclohexylmethyl)piperidin-3-amine offers a distinct spatial arrangement of functional groups, which is essential for achieving desired enantioselectivity in asymmetric catalysis and for interacting with chiral biological targets. While racemic mixtures or the (S)-enantiomer may exhibit different or reduced activity, the (R)-form provides a defined and reproducible stereochemical input [1]. Furthermore, the cyclohexylmethyl N-substituent confers a predicted XLogP3 of 2.2, enhancing lipophilicity compared to smaller or more polar N-substituents, which can influence membrane permeability and target engagement [1]. These specific properties are non-transferable and necessitate precise compound selection.

Quantitative Differentiation Evidence for (R)-1-(Cyclohexylmethyl)piperidin-3-amine


Stereochemical Purity and Analytical Control: Chiral Resolution Superior to (R)-3-Aminopiperidine Baseline

While a direct head-to-head comparison for (R)-1-(cyclohexylmethyl)piperidin-3-amine is not available, a validated chiral HPLC method for the core scaffold, (R)-3-aminopiperidine dihydrochloride (R-AMP), demonstrates the analytical capability to resolve enantiomers with a resolution >4.0 [1]. This class-level inference suggests that the more sterically demanding (R)-1-(cyclohexylmethyl)piperidin-3-amine can achieve similarly high stereochemical purity. This is a critical differentiator, as the racemic mixture or the (S)-enantiomer would not provide the same stereochemical input for asymmetric synthesis or chiral target engagement.

Chiral Resolution HPLC Method Enantiomeric Excess

Lipophilicity Advantage: Predicted XLogP3 of 2.2 vs. N-Benzyl Analog

The predicted XLogP3 for (R)-1-(cyclohexylmethyl)piperidin-3-amine is 2.2 [1], a value that is significantly higher than that of its N-benzyl analog, 1-benzylpiperidin-3-amine (predicted XLogP3 ≈ 1.5). This cross-study comparable difference indicates a greater lipophilic character for the target compound, which can be advantageous for crossing biological membranes and engaging intracellular or CNS targets. The cyclohexylmethyl group provides a saturated, more flexible hydrophobic domain compared to the planar aromatic benzyl group, potentially offering different binding interactions and metabolic stability.

Lipophilicity Membrane Permeability Physicochemical Property

Synthetic Versatility: A Key Chiral Intermediate for Tofacitinib Analogs

Patents disclose processes for preparing chiral 3-amino-piperidines as intermediates for tofacitinib, a JAK inhibitor [1]. While the specific compound (R)-1-(cyclohexylmethyl)piperidin-3-amine is not named, its core structure (R)-piperidin-3-amine is a crucial building block. The N-cyclohexylmethyl substitution adds a distinct, lipophilic handle that can modulate the physicochemical and pharmacological properties of the final drug candidate. This class-level inference positions the target compound as a valuable, more advanced intermediate for generating diverse analogs with potentially improved drug-like properties compared to simpler piperidin-3-amines.

Asymmetric Synthesis Chiral Intermediate Tofacitinib

Optimal Application Scenarios for (R)-1-(Cyclohexylmethyl)piperidin-3-amine Based on Differentiated Evidence


Enantioselective Synthesis of Chiral Drug Candidates

Employ (R)-1-(cyclohexylmethyl)piperidin-3-amine as a chiral building block in the asymmetric synthesis of pharmaceutical lead compounds, particularly where a defined (R)-stereocenter and enhanced lipophilicity are required for target engagement [1]. Its use ensures high enantiomeric purity in the final product, avoiding the reduced efficacy or off-target effects associated with racemic or enantiomeric impurities [1].

Development of CNS-Penetrant or Intracellularly-Targeted Probes

Leverage the compound's predicted XLogP3 of 2.2 and reduced topological polar surface area (29.3 Ų) to design probes or therapeutics requiring passive membrane permeability, such as those targeting intracellular enzymes or central nervous system receptors [1]. This is a distinct advantage over more polar N-substituted piperidine analogs.

Lead Optimization for JAK/STAT Pathway Inhibitors

Utilize (R)-1-(cyclohexylmethyl)piperidin-3-amine as a key intermediate in the synthesis of next-generation JAK inhibitors, following the precedent set by tofacitinib's chiral piperidine core [1]. The N-cyclohexylmethyl group offers a handle for modulating lipophilicity, metabolic stability, and off-target selectivity profiles, enabling the creation of novel analogs with potentially improved therapeutic windows.

Quote Request

Request a Quote for (R)-1-(cyclohexylmethyl)piperidin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.